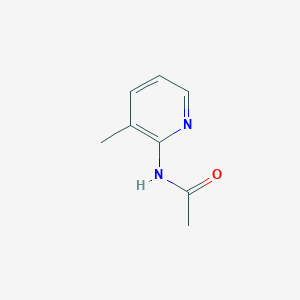

n-(3-Methylpyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-3-5-9-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDRHCWAIOOQDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296244 |

Source

|

| Record name | n-(3-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-30-1 |

Source

|

| Record name | 7463-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7463-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: N-(3-Methylpyridin-2-yl)acetamide (CAS 7463-30-1)

A review of publicly available data indicates a significant gap in the scientific literature regarding the specific biological activity and detailed experimental protocols for N-(3-Methylpyridin-2-yl)acetamide. This document compiles the available physicochemical data and provides a synthesis protocol for a structurally related isomer as a reference for researchers.

Introduction

N-(3-Methylpyridin-2-yl)acetamide, with the Chemical Abstracts Service (CAS) number 7463-30-1, is a pyridine derivative. While its specific biological functions and mechanisms of action are not extensively documented in publicly accessible scientific literature, its structural motifs are present in various biologically active molecules. This guide aims to provide a consolidated overview of the known information for this compound and to highlight areas where further research is needed. Given the limited specific data, information on the closely related isomer, N-(4-methylpyridin-2-yl)acetamide, is included for comparative and reference purposes.

Physicochemical Properties

The fundamental properties of N-(3-Methylpyridin-2-yl)acetamide have been collated from various chemical supplier databases. These properties are essential for its handling, characterization, and use in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 7463-30-1 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| IUPAC Name | N-(3-methylpyridin-2-yl)acetamide | [1] |

| Synonyms | 2-ACETAMIDO-3-PICOLINE, [N-3-METHYL-2-PYRIDYL] ACETAMIDE, 2-Acetamido-3-methylpyridine | [1] |

| Appearance | Solid | [1] |

| Melting Point | 92 °C | [1] |

| Boiling Point | 325.5 °C at 760 mmHg | [1] |

| Density | 1.137 g/cm³ | [1] |

| Flash Point | 150.7 °C | [1] |

| Solubility | Soluble in Methanol | [1] |

Synthesis and Experimental Protocols

Reference Experimental Protocol: Synthesis of N-(4-methylpyridin-2-yl)acetamide

This protocol describes the synthesis of a structural isomer and is provided as a reference.

Materials:

-

2-Amino-4-methylpyridine

-

Acetic anhydride

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Condenser

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend 2-amino-4-methylpyridine in acetic anhydride.

-

Heat the reaction mixture to 70°C and stir for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add diethyl ether to the cooled mixture to induce crystallization.

-

Collect the resulting crystals by filtration.

-

Dry the product under vacuum.

Logical Workflow for Synthesis:

Caption: General workflow for the N-acylation of an aminopyridine.

Biological Activity and Potential Applications

There is a notable absence of published research on the specific biological activity of N-(3-Methylpyridin-2-yl)acetamide. However, the broader class of acetamide and pyridine derivatives has been investigated for a range of pharmacological and biological activities.

Derivatives of N-pyridin-2-yl acetamides have demonstrated potential as:

-

Antifungal Agents: Some studies have shown that modifying the acetamide group on a pyridyl scaffold can lead to compounds with significant activity against fungal pathogens.

-

Anticancer Agents: The acetamide functional group is a common feature in many compounds with anticancer properties.

-

Pesticidal Agents: Thioether-containing acetamides derived from pyridyl structures have been explored for their potential as insecticides and herbicides.

It is important to emphasize that these are general activities of related compound classes, and specific testing of N-(3-Methylpyridin-2-yl)acetamide is required to determine its biological profile.

Signaling Pathways and Mechanism of Action

Due to the lack of biological studies, there is no information available regarding the signaling pathways modulated by or the specific mechanism of action of N-(3-Methylpyridin-2-yl)acetamide. Research in this area would be necessary to elucidate its potential role in cellular processes.

Conclusion and Future Directions

N-(3-Methylpyridin-2-yl)acetamide (CAS 7463-30-1) is a compound for which basic physicochemical data is available, but a comprehensive understanding of its synthesis, biological activity, and mechanism of action is lacking in the public domain. The provided reference synthesis protocol for a related isomer offers a starting point for its preparation. Future research should focus on:

-

Developing and publishing a validated, detailed synthesis protocol for N-(3-Methylpyridin-2-yl)acetamide.

-

Conducting in vitro and in vivo studies to determine its biological activity profile, including potential antimicrobial, anticancer, or other pharmacological properties.

-

Investigating its mechanism of action and identifying any cellular signaling pathways it may modulate.

This foundational work is crucial for unlocking the potential of N-(3-Methylpyridin-2-yl)acetamide for applications in drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties of N-(3-Methylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-(3-Methylpyridin-2-yl)acetamide (CAS No: 7463-30-1), a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to a scarcity of direct experimental data for this specific isomer, this document leverages data from closely related analogs, particularly N-(4-methylpyridin-2-yl)acetamide, to provide a predictive profile. This guide includes key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and predicted spectroscopic data. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, evaluation, and application of pyridine-based compounds.

Introduction

N-(3-Methylpyridin-2-yl)acetamide belongs to the class of N-acylpyridinamines, a structural motif present in a variety of biologically active compounds. The strategic placement of the methyl and acetamido groups on the pyridine ring can significantly influence the molecule's steric and electronic properties, thereby affecting its binding affinity to biological targets and its overall pharmacokinetic profile. While direct biological studies on N-(3-Methylpyridin-2-yl)acetamide are not extensively documented, its structural analogs have been investigated for a range of therapeutic applications, including as potential enzyme inhibitors and as scaffolds in the design of novel therapeutic agents. This guide aims to consolidate the available chemical information and provide a robust framework for future research and development involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties for N-(3-Methylpyridin-2-yl)acetamide is presented below. It is important to note that while some properties are specific to this compound, others, such as solubility, are predicted based on its structural isomer, N-(4-methylpyridin-2-yl)acetamide, due to the lack of direct experimental data.

Table 1: Physicochemical Properties of N-(3-Methylpyridin-2-yl)acetamide

| Property | Value | Reference(s) |

| IUPAC Name | N-(3-methylpyridin-2-yl)acetamide | N/A |

| Synonyms | 2-Acetamido-3-picoline | [1] |

| CAS Number | 7463-30-1 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

Table 2: Predicted Solubility Profile of N-(3-Methylpyridin-2-yl)acetamide *

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Slightly to Sparingly Soluble | The pyridine nitrogen and acetamide group can form hydrogen bonds with water, but the overall aromatic and hydrocarbon character may limit extensive solubility. |

| Ethanol | Polar Protic | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding with the solute, and its ethyl group provides some nonpolar character, making it a good solvent for molecules with mixed polarity. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the polar parts of the solute, and its overall character is suitable for dissolving compounds of intermediate polarity. |

| Dichloromethane (DCM) | Nonpolar | Moderately Soluble | DCM is a good solvent for a wide range of organic compounds and should be capable of dissolving N-(3-methylpyridin-2-yl)acetamide. |

| Chloroform | Nonpolar | Moderately Soluble | Similar in nature to DCM, chloroform is expected to be a suitable solvent. |

*Based on the predicted solubility of the isomeric compound N-(4-methylpyridin-2-yl)acetamide.

Synthesis and Experimental Protocols

Synthesis of N-(3-Methylpyridin-2-yl)acetamide

A common and efficient method for the synthesis of N-acylpyridines is the N-acylation of the corresponding aminopyridine. The following protocol is a likely synthetic route for N-(3-Methylpyridin-2-yl)acetamide, adapted from the synthesis of its 4-methyl isomer.[2][3]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of N-(3-Methylpyridin-2-yl)acetamide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylpyridine.

-

Reagent Addition: To the flask, add an excess of acetic anhydride, which can also serve as the solvent.

-

Reaction Conditions: Heat the reaction mixture with stirring. A typical temperature for this type of reaction is around 70-80 °C, and the reaction is often monitored for completion over several hours.[3]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product can often be induced to crystallize by the addition of a non-polar solvent such as diethyl ether.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove impurities, and dry under vacuum.

Characterization Protocols

The melting point of a solid organic compound is a crucial indicator of its purity.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried, crystalline product is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (FT-IR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an attenuated total reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in N-(3-Methylpyridin-2-yl)acetamide, such as N-H, C=O, and aromatic C-H stretches.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol (GC-MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection and Separation: The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities.

-

Ionization and Detection: The compound is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for N-(3-Methylpyridin-2-yl)acetamide, the following data is predicted based on the known spectra of its isomer, N-(4-methylpyridin-2-yl)acetamide, and general principles of spectroscopy.[4]

Table 3: Predicted Mass Spectrometry Fragmentation for N-(3-Methylpyridin-2-yl)acetamide

| m/z | Ion Structure/Fragment | Description |

| 150 | [C₈H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 108 | [M - CH₂=C=O]⁺ | Loss of a neutral ketene molecule via rearrangement, resulting in the 2-amino-3-methylpyridine radical cation. |

| 43 | [CH₃CO]⁺ | Formation of the acetyl cation, a common fragment for acetamides. |

Table 4: Predicted Key Infrared (IR) Absorption Bands for N-(3-Methylpyridin-2-yl)acetamide

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃) |

| ~1680 | C=O stretch | Amide (Amide I) |

| ~1600, ~1470 | C=C/C=N stretch | Pyridine ring |

| ~1550 | N-H bend | Amide (Amide II) |

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(3-Methylpyridin-2-yl)acetamide *

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Pyridine H | ~8.1-7.0 | m | Aromatic protons |

| NH | ~8.0-9.0 | br s | Amide proton |

| Pyridine-CH₃ | ~2.3 | s | Methyl group on pyridine |

| Acetyl-CH₃ | ~2.2 | s | Acetyl methyl group |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| C=O | ~169 | Amide carbonyl | |

| Pyridine C | ~150-120 | Aromatic carbons | |

| Pyridine-CH₃ | ~18 | Methyl carbon on pyridine | |

| Acetyl-CH₃ | ~24 | Acetyl methyl carbon |

*Predicted values are based on general chemical shift ranges and data from similar structures. Actual experimental values may vary.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of N-(3-Methylpyridin-2-yl)acetamide.

References

An In-depth Technical Guide to the Synthesis of N-(3-Methylpyridin-2-yl)acetamide from 2-amino-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3-Methylpyridin-2-yl)acetamide from 2-amino-3-methylpyridine. The core of this process is the N-acetylation of the primary amine, a fundamental transformation in organic chemistry. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant physicochemical data, presented in a clear and accessible format for professionals in the field of drug development and chemical research.

Introduction

N-acetylation is a crucial chemical reaction that introduces an acetyl group onto an amine.[1] This modification can significantly alter the physicochemical properties of a molecule, such as its solubility, stability, and bioavailability, making it a common strategy in drug design and development. The acetylation of 2-aminopyridine derivatives, such as 2-amino-3-methylpyridine, is a straightforward and efficient procedure, typically employing acetic anhydride as the acetylating agent.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-3-methylpyridine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product, N-(3-Methylpyridin-2-yl)acetamide.[1]

Physicochemical Data

The following tables summarize the key physical and chemical properties of the starting material and the final product.

Table 1: Properties of 2-amino-3-methylpyridine

| Property | Value | Reference |

| CAS Number | 1603-40-3 | |

| Molecular Formula | C₆H₈N₂ | |

| Molecular Weight | 108.14 g/mol | |

| Appearance | Solid | |

| Melting Point | 29-31 °C | |

| Boiling Point | 221-222 °C | |

| Density | 1.073 g/mL at 25 °C |

Table 2: Properties of N-(3-Methylpyridin-2-yl)acetamide

| Property | Value | Reference |

| CAS Number | 7463-30-1 | [2] |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | [2] |

| Appearance | White to Almost white powder to crystal | [3] |

Experimental Protocol: Synthesis of N-(3-Methylpyridin-2-yl)acetamide

This protocol is adapted from established procedures for the acetylation of similar aminopyridines.[1][3][4]

3.1. Materials and Equipment

-

2-amino-3-methylpyridine

-

Acetic anhydride

-

Pyridine (optional, as a base catalyst)[5]

-

Ethyl acetate

-

Ice water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

3.2. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.[4]

-

Pyridine is flammable and toxic; handle with care.

-

Diethyl ether is extremely flammable; avoid open flames and sparks.[4]

3.3. Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as acetic anhydride itself (which can act as both reagent and solvent) or a solvent like toluene.[1][6]

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.4-2.0 eq) to the solution at 0°C.[6][7] If using a solvent, the acetic anhydride is added to the solution of the amine.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to a temperature between 60-70 °C for 1-2 hours.[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water to quench the excess acetic anhydride.[1]

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.[1]

-

Combine the organic layers and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter off the drying agent.[1]

-

-

Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-(3-Methylpyridin-2-yl)acetamide.[1]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., by inducing crystallization with diethyl ether) or by column chromatography to achieve high purity.[1][3]

Diagrams

4.1. Reaction Scheme

Caption: Reaction scheme for the synthesis of N-(3-Methylpyridin-2-yl)acetamide.

4.2. Experimental Workflow

Caption: A flowchart illustrating the synthesis of N-(3-Methylpyridin-2-yl)acetamide.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

n-(3-Methylpyridin-2-yl)acetamide molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methylpyridin-2-yl)acetamide, also known as 2-Acetamido-3-picoline, is a substituted pyridine derivative with the chemical formula C₈H₁₀N₂O.[1] Its structure, featuring a methyl group on the pyridine ring adjacent to the acetamido group, makes it a compound of interest in medicinal chemistry and drug discovery. While specific biological activities of N-(3-methylpyridin-2-yl)acetamide are not extensively documented, its structural motifs are present in various biologically active molecules. This guide provides a comprehensive overview of its molecular structure, IUPAC name, physicochemical properties, a representative synthesis protocol, and a discussion of its potential applications based on the activities of structurally related compounds.

Molecular Structure and IUPAC Name

The molecular structure of N-(3-Methylpyridin-2-yl)acetamide consists of a pyridine ring substituted with a methyl group at the 3-position and an acetamide group at the 2-position.

IUPAC Name: N-(3-methylpyridin-2-yl)acetamide[1]

Synonym: 2-Acetamido-3-picoline[1]

Molecular Formula: C₈H₁₀N₂O[1]

Molecular Weight: 150.18 g/mol [1]

CAS Number: 7463-30-1[1]

Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of N-(3-Methylpyridin-2-yl)acetamide is presented in Table 1. It is important to note that detailed experimental spectroscopic data for this specific compound are not widely available in the public domain.

Table 1: Physicochemical and Computational Properties of N-(3-Methylpyridin-2-yl)acetamide

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| CAS Number | 7463-30-1 | [1] |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 90.0 to 94.0 °C | |

| Topological Polar Surface Area (TPSA) | 41.99 Ų | [1] |

| LogP | 1.34842 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

| SMILES | CC1=CC=CN=C1NC(C)=O | [1] |

Synthesis

The synthesis of N-(3-methylpyridin-2-yl)acetamide typically proceeds via the N-acylation of 2-amino-3-methylpyridine with an acetylating agent such as acetic anhydride or acetyl chloride. The following is a representative experimental protocol adapted from the synthesis of structurally similar compounds.[2][3]

Experimental Protocol: Synthesis of N-(3-Methylpyridin-2-yl)acetamide

Materials and Equipment:

-

2-amino-3-methylpyridine

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent, optional)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-(3-methylpyridin-2-yl)acetamide as a solid.

Potential Biological Significance

While specific studies on the biological activity of N-(3-methylpyridin-2-yl)acetamide are limited, the 2-acetamidopyridine scaffold is a known pharmacophore in medicinal chemistry. Derivatives of 2-aminopyridine and 2-acetamidopyridine have been investigated for a range of biological activities, suggesting that N-(3-methylpyridin-2-yl)acetamide could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Structurally related compounds have shown potential as:

-

Antifungal Agents: Derivatives of N-pyridin-2-yl acetamides have demonstrated promising activity against fungal pathogens such as Candida albicans and Aspergillus niger.[4]

-

Anticancer Agents: The N-(pyridin-3-yl)acetamide scaffold has been explored in the development of kinase inhibitors, which are a significant class of anticancer drugs.[5]

Therefore, N-(3-methylpyridin-2-yl)acetamide represents a key building block for the synthesis of libraries of compounds to be screened for various biological activities.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-(3-methylpyridin-2-yl)acetamide.

Caption: Synthesis workflow for N-(3-methylpyridin-2-yl)acetamide.

References

An In-Depth Technical Guide on the Solubility of N-(3-Methylpyridin-2-yl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-methylpyridin-2-yl)acetamide. Due to a notable absence of specific quantitative solubility data in publicly available literature for N-(3-methylpyridin-2-yl)acetamide, this document presents a predicted qualitative solubility profile based on the structural features of the closely related isomer, N-(4-methylpyridin-2-yl)acetamide. Furthermore, a detailed, best-practice experimental protocol is provided to enable researchers to systematically determine the equilibrium solubility of the target compound.

Predicted Qualitative Solubility Profile

The solubility of a compound is largely dictated by its molecular structure, including its polarity, capacity for hydrogen bonding, and molecular size. N-(3-methylpyridin-2-yl)acetamide possesses a moderately polar pyridine ring, a polar acetamide group capable of hydrogen bonding, and a nonpolar methyl group. This combination suggests a varied solubility profile across different types of organic solvents, based on the "like dissolves like" principle.

The following table summarizes the predicted qualitative solubility of the related isomer, N-(4-methylpyridin-2-yl)acetamide, which can serve as a preliminary guide for solvent selection in experiments involving N-(3-methylpyridin-2-yl)acetamide.

Table 1: Predicted Qualitative Solubility of N-(4-methylpyridin-2-yl)acetamide in Common Organic Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone | Soluble | The polar carbonyl group of acetone interacts well with the polar functionalities of the solute. | |

| Polar Protic | Ethanol | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding with the solute. |

| Methanol | Soluble | Similar to ethanol, methanol is an effective polar protic solvent for this type of compound. | |

| Moderately Polar | Ethyl Acetate | Soluble | Its ester group provides polarity, while the ethyl and acetyl groups offer nonpolar characteristics, making it versatile. |

| Nonpolar | Dichloromethane (DCM) | Moderately Soluble | DCM is a good solvent for a broad range of organic compounds of intermediate polarity. |

| Chloroform | Moderately Soluble | Similar in nature to DCM, chloroform is expected to be a suitable solvent. | |

| Hexane, Toluene | Poor Solubility | Non-polar solvents are generally not recommended as primary solvents for this compound. | |

| Aqueous | Water | Slightly to Sparingly Soluble | The pyridine nitrogen and acetamide group can form hydrogen bonds with water, but the overall aromatic and hydrocarbon character may limit extensive solubility. |

Disclaimer: The data in this table is for the related isomer N-(4-methylpyridin-2-yl)acetamide and is predictive. It should be used for preliminary guidance only and must be confirmed by experimental determination for N-(3-methylpyridin-2-yl)acetamide.

Experimental Protocol for Equilibrium Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a robust experimental protocol is essential. The following is a detailed methodology for determining the equilibrium solubility of N-(3-methylpyridin-2-yl)acetamide.

Materials and Equipment:

-

N-(3-methylpyridin-2-yl)acetamide (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker

-

Analytical balance

-

Vials with screw caps

-

Pipettes and syringes

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks

Procedure:

-

Preparation of Standard Solutions for HPLC Calibration:

-

Accurately prepare a stock solution of N-(3-methylpyridin-2-yl)acetamide of a known concentration in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).

-

Perform a series of dilutions of the stock solution to create at least five calibration standards with different concentrations.

-

Analyze these standards by HPLC to generate a calibration curve by plotting peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid N-(3-methylpyridin-2-yl)acetamide to a pre-weighed vial. An amount sufficient to ensure undissolved solid remains at equilibrium is necessary (e.g., 5-10 mg).

-

Record the exact mass of the compound added.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial and securely cap it.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended, though this may need to be determined empirically.

-

-

Phase Separation and Sampling:

-

After the equilibration period, visually confirm the presence of undissolved solid in the vials.

-

Allow the vials to stand undisturbed at the set temperature to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC under the same conditions used for the calibration standards.

-

-

Data Analysis and Calculation:

-

Using the linear regression equation from the HPLC calibration curve, determine the concentration of N-(3-methylpyridin-2-yl)acetamide in the diluted sample.

-

Calculate the concentration of the compound in the original, undiluted saturated solution by applying the dilution factor.

-

The resulting concentration is the equilibrium solubility of N-(3-methylpyridin-2-yl)acetamide in the tested solvent at the specified temperature. This is typically expressed in units such as mg/mL, µg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the logical relationship between solvent polarity and predicted solubility.

Caption: Experimental workflow for determining equilibrium solubility.

Caption: Logical relationship of predicted solubility based on solvent polarity.

Spectroscopic Analysis of N-(3-Methylpyridin-2-yl)acetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for N-(3-Methylpyridin-2-yl)acetamide (also known as 2-acetamido-3-methylpyridine). Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for obtaining such data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | PubChem[1] |

| Molecular Weight | 150.18 g/mol | PubChem[1] |

| Monoisotopic Mass | 150.07932 Da | PubChem[1] |

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR data is available from PubChem.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet | 1H | Pyridine H-6 |

| ~7.5 | Doublet | 1H | Pyridine H-4 |

| ~7.0 | Triplet | 1H | Pyridine H-5 |

| ~2.3 | Singlet | 3H | Pyridine -CH₃ |

| ~2.2 | Singlet | 3H | Acetyl -CH₃ |

| ~8.0-9.0 | Broad Singlet | 1H | Amide N-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

No experimental ¹³C NMR data was found. Expected chemical shift ranges are based on typical values for similar structures.

| Chemical Shift (δ) ppm | Assignment |

| ~168-172 | Carbonyl (C=O) |

| ~150-155 | Pyridine C-2 |

| ~145-150 | Pyridine C-6 |

| ~135-140 | Pyridine C-4 |

| ~120-125 | Pyridine C-5 |

| ~115-120 | Pyridine C-3 |

| ~23-26 | Acetyl -CH₃ |

| ~17-20 | Pyridine -CH₃ |

IR (Infrared) Spectroscopy

No experimental IR data was found. Expected absorption bands are based on functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300-3200 | N-H Stretch (Amide) |

| ~3100-3000 | C-H Stretch (Aromatic) |

| ~2950-2850 | C-H Stretch (Aliphatic) |

| ~1680-1650 | C=O Stretch (Amide I) |

| ~1600-1450 | C=C and C=N Stretch (Pyridine ring) |

| ~1550-1500 | N-H Bend (Amide II) |

MS (Mass Spectrometry)

Predicted mass spectral data from PubChem suggests the following key fragments.

| m/z | Ion Structure/Fragment | Description |

| 150 | [C₈H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 108 | [M - C₂H₂O]⁺ | Loss of ketene from the amide group |

| 93 | [C₅H₅N-CH₃]⁺ | 3-Methylpyridine radical cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for N-(3-Methylpyridin-2-yl)acetamide are not available. The following are generalized procedures that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(3-Methylpyridin-2-yl)acetamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of solid N-(3-Methylpyridin-2-yl)acetamide onto the ATR crystal and ensure good contact using the pressure clamp.

-

Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for such molecules.

Procedure (using GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of N-(3-Methylpyridin-2-yl)acetamide in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the analyte from any impurities.

-

Ionization and Fragmentation: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of N-(3-Methylpyridin-2-yl)acetamide.

Caption: Workflow for the spectroscopic analysis of N-(3-Methylpyridin-2-yl)acetamide.

References

An In-Depth Technical Guide on the Speculated Mechanism of Action of N-(3-Methylpyridin-2-yl)acetamide

Disclaimer: The following document presents a speculative analysis of the potential mechanism of action for N-(3-methylpyridin-2-yl)acetamide. As of the latest available data, no specific biological studies for this compound have been publicly documented. The hypotheses presented herein are based on Structure-Activity Relationship (SAR) analysis of structurally related compounds, including its isomer N-(4-methylpyridin-2-yl)acetamide and other pyridine and acetamide derivatives. This guide is intended for research and drug development professionals as a foundational resource to direct future experimental investigations.

Introduction

N-(3-Methylpyridin-2-yl)acetamide is a small molecule belonging to the class of N-acylpyridinamines. While this specific compound is not extensively characterized in scientific literature, its core structure, featuring a substituted pyridine ring linked to an acetamide group, is a prevalent motif in numerous biologically active molecules. Structurally similar compounds have demonstrated a range of activities, including anti-inflammatory, antifungal, and anticancer effects.

This whitepaper will explore the potential mechanisms of action of N-(3-methylpyridin-2-yl)acetamide by extrapolating from the known biological activities of its analogs. We will propose several testable hypotheses and provide detailed, albeit hypothetical, experimental protocols to facilitate the investigation of these potential therapeutic applications.

Physicochemical Properties

Table 1: Physicochemical Properties of N-(4-methylpyridin-2-yl)acetamide (Isomer)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5327-32-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| IUPAC Name | N-(4-methylpyridin-2-yl)acetamide | [1] |

| Appearance | White to almost white crystalline powder | [2] |

| SMILES | CC(=O)Nc1cc(C)ccn1 |

| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N | |

Speculative Biological Activities and Mechanisms of Action

Based on the activities of related pyridine and acetamide-containing compounds, we speculate that N-(3-methylpyridin-2-yl)acetamide could exhibit anti-inflammatory, antifungal, or anticancer properties.

Anti-Inflammatory Activity via iNOS Inhibition

A plausible mechanism of action is the inhibition of inducible nitric oxide synthase (iNOS). The structural precursor to the related compound N-(4-methylpyridin-2-yl)acetamide, 2-amino-4-methylpyridine, is a known potent inhibitor of the iNOS enzyme.[2] Overproduction of nitric oxide by iNOS is a key factor in the pathophysiology of various inflammatory diseases. Inhibition of this enzyme could therefore represent a significant therapeutic strategy.

It is hypothesized that N-(3-Methylpyridin-2-yl)acetamide may act as a direct inhibitor of iNOS or serve as a prodrug that is metabolized to an active aminopyridine derivative. The acetamide group could play a role in cell permeability or in orienting the molecule within the enzyme's active site.

Caption: Speculated iNOS signaling pathway and the inhibitory role of N-(3-Methylpyridin-2-yl)acetamide.

Antifungal Activity

Derivatives of N-pyridin-2-yl acetamides have demonstrated significant antifungal properties. A study by Ugwu and Okoro (2014) on a series of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives showed notable activity against pathogenic fungi.[3] This suggests that the N-pyridin-2-yl acetamide scaffold is a promising starting point for the development of novel antifungal agents. The mechanism could involve the disruption of fungal cell membrane integrity, inhibition of essential enzymes like lanosterol 14α-demethylase, or interference with cell wall biosynthesis.

Table 2: Antifungal Activity of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Derivative 5d | Candida albicans | 0.224 |

| Derivative 2b | Aspergillus niger | 0.190 |

| Fluconazole (Ref.) | Candida albicans | > 1.00 |

| Fluconazole (Ref.) | Aspergillus niger | > 1.00 |

Data sourced from Ugwu, D. I., & Okoro, U. C. (2014).[3]

Anticancer Activity via Kinase Inhibition

The pyridine ring is a common feature in many kinase inhibitors approved for cancer therapy. For instance, compounds containing a pyridine motif, such as Nilotinib, are effective anticancer agents.[4] Furthermore, in silico studies of N-(pyridin-3-yl)acetamide derivatives have suggested potential interactions with PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and is a promising therapeutic target.[1] It is plausible that N-(3-Methylpyridin-2-yl)acetamide could orient itself within the ATP-binding pocket of kinases like PIM-1, with the acetamide group forming crucial hydrogen bonds, thereby inhibiting kinase activity and downstream signaling pathways that promote cell proliferation and survival.

Caption: Speculated inhibition of a pro-survival kinase pathway, such as PIM-1, by N-(3-Methylpyridin-2-yl)acetamide.

Proposed Experimental Verification

To investigate the speculative mechanisms of action, a structured, multi-faceted experimental approach is required. The following section outlines detailed hypothetical protocols for key assays.

Hypothetical Experimental Protocols

4.1.1 In Vitro iNOS Inhibition Assay (Griess Assay)

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of N-(3-methylpyridin-2-yl)acetamide on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of N-(3-methylpyridin-2-yl)acetamide (e.g., 0.1 to 100 µM) for 1 hour. Include a known iNOS inhibitor (e.g., L-NMMA) as a positive control and a vehicle control (e.g., 0.1% DMSO).

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce iNOS expression.

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value by plotting a dose-response curve.

-

4.1.2 Antifungal Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against pathogenic fungal strains like Candida albicans and Aspergillus niger.

-

Methodology:

-

Inoculum Preparation: Prepare a standardized fungal inoculum to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium, following CLSI guidelines.

-

Compound Dilution: Perform a serial two-fold dilution of N-(3-methylpyridin-2-yl)acetamide in a 96-well microtiter plate, with final concentrations ranging from, for example, 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.

-

Controls: Include a positive control (fungal inoculum only) and a negative control (sterile medium only). A known antifungal agent like Fluconazole should be used as a reference.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

-

Proposed Experimental Workflow

A systematic approach is crucial to elucidate the mechanism of action. The workflow should begin with broad phenotypic screening and progressively narrow down to specific molecular target identification and validation.

Caption: A proposed multi-phase workflow for the systematic investigation of N-(3-Methylpyridin-2-yl)acetamide's mechanism of action.

Conclusion

While N-(3-Methylpyridin-2-yl)acetamide remains an uncharacterized molecule, its structural features suggest a high potential for biological activity. This guide outlines several plausible mechanisms of action, including the inhibition of iNOS, disruption of fungal growth, and inhibition of pro-survival kinases. The provided speculative pathways and detailed experimental protocols offer a robust framework for initiating a formal investigation into this promising compound. Future research should focus on the systematic screening and target deconvolution approaches outlined to unlock its potential therapeutic value.

References

The Enigmatic Profile of n-(3-Methylpyridin-2-yl)acetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methylpyridin-2-yl)acetamide, a substituted pyridine derivative, presents a curious case within chemical literature. While its existence is confirmed through commercial availability and basic chemical data, a comprehensive scientific dossier detailing its discovery, historical development, and specific biological activities remains elusive. This technical guide consolidates the available information for n-(3-Methylpyridin-2-yl)acetamide, addresses the significant information gaps, and draws comparisons with its better-documented isomer, n-(4-methylpyridin-2-yl)acetamide, to provide context for potential synthesis and characterization approaches. This document aims to serve as a foundational resource while highlighting areas ripe for further investigation.

Introduction

Substituted pyridinyl acetamides are a class of compounds with significant interest in medicinal chemistry and materials science. The arrangement of substituents on the pyridine ring can dramatically influence the molecule's chemical properties and biological activity. N-(3-Methylpyridin-2-yl)acetamide, with its specific substitution pattern, represents a unique chemical entity. However, a thorough review of scientific databases and patent literature reveals a stark absence of in-depth studies on this particular molecule. In contrast, its isomer, n-(4-methylpyridin-2-yl)acetamide, is well-documented, with established synthesis protocols and some exploration of its utility as a chemical building block.

This guide will present the known data for n-(3-Methylpyridin-2-yl)acetamide and, where applicable, will use data from its 4-methyl isomer to illustrate common experimental techniques and potential properties, with the explicit caveat that these are not direct data for the title compound.

Physicochemical Properties

The fundamental physicochemical properties of n-(3-Methylpyridin-2-yl)acetamide have been collated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 7463-30-1 | - |

| Molecular Formula | C₈H₁₀N₂O | - |

| Molecular Weight | 150.18 g/mol | - |

| Synonyms | 2-Acetamido-3-picoline | - |

Synthesis of n-(3-Methylpyridin-2-yl)acetamide: A Postulated Approach

The proposed reaction involves the treatment of 2-amino-3-methylpyridine with an acetylating agent such as acetic anhydride or acetyl chloride.

Logical Workflow for the Postulated Synthesis

Potential Biological Targets of N-(3-Methylpyridin-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methylpyridin-2-yl)acetamide is a heterocyclic organic compound belonging to the class of N-substituted acetamides. While direct research on the specific biological targets of N-(3-Methylpyridin-2-yl)acetamide is limited in publicly available literature, the broader class of N-(pyridin-2-yl)acetamide derivatives has emerged as a versatile scaffold in medicinal chemistry. These compounds have demonstrated a range of biological activities, indicating potential therapeutic applications in oncology, infectious diseases, and agriculture. This document provides an in-depth analysis of the potential biological targets of the N-(3-Methylpyridin-2-yl)acetamide core, drawing insights from studies on structurally related compounds. It summarizes key quantitative data, outlines relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows.

Introduction

The N-(pyridin-2-yl)acetamide moiety is a key pharmacophore present in a variety of biologically active molecules. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, while the acetamide group serves as a hydrogen bond donor and acceptor. The substitution pattern on the pyridine ring and the acetamide nitrogen significantly influences the compound's physicochemical properties and its interaction with biological targets. The presence of a methyl group at the 3-position of the pyridine ring in N-(3-Methylpyridin-2-yl)acetamide can impact its conformational flexibility and electronic properties, potentially leading to unique target engagement. This guide explores the prospective biological landscape of this compound based on the activities of its close analogs.

Potential Therapeutic Areas and Biological Targets

Based on the biological activities reported for structurally similar N-(pyridin-2-yl)acetamide derivatives, several potential therapeutic areas and molecular targets can be inferred for N-(3-Methylpyridin-2-yl)acetamide.

Oncology

The N-(pyridin-2-yl)acetamide scaffold is present in molecules with demonstrated anticancer properties. One of the key target families implicated is the PIM kinase family.

-

PIM-1 Kinase: Derivatives of the related N-(pyridin-3-yl)acetamide have been analyzed for their interaction with PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression, survival, and proliferation.[1] Overexpression of PIM-1 is associated with a poor prognosis in various cancers, making it a promising therapeutic target.[1] The pyridine moiety is crucial for binding within the ATP-binding pocket of the kinase.

Infectious Diseases

-

Antifungal Activity: Derivatives of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide have shown promising antifungal activities against pathogenic fungi such as Candida albicans and Aspergillus niger.[2][3] While the exact mechanism of action was not elucidated in the cited studies, it is plausible that these compounds interfere with essential fungal cellular processes.

Agriculture

-

Insecticidal and Pesticidal Activity: The N-(pyridin-2-yl)acetamide core is a feature in certain agrochemicals.[4] Thioether-containing acetamides with a pyridyl moiety have been explored as potential pesticidal agents.[4][5] Furthermore, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide has demonstrated significant insecticidal activity against the cowpea aphid, Aphis craccivora.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for compounds structurally related to N-(3-Methylpyridin-2-yl)acetamide.

Table 1: Antifungal Activity of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives [2]

| Compound ID | R-group | MIC (mg/mL) vs. Candida albicans | MIC (mg/mL) vs. Aspergillus niger |

| 5a | H | >1.0 | >1.0 |

| 5b | CH₃ | 0.448 | 0.190 |

| 5c | CH₂Ph | 0.512 | 0.489 |

| 5d | CH₂CH₂SCH₃ | 0.224 | 0.398 |

| 5e | CH(CH₃)₂ | 0.632 | 0.576 |

| Fluconazole | (Reference) | 0.398 | 0.412 |

Table 2: Insecticidal Activity of Pyridine Derivatives against Cowpea Aphid (Aphis craccivora)

| Compound | Time | LC₅₀ (ppm) |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) | 24 h (Nymphs) | 0.029 |

| 48 h (Nymphs) | 0.006 | |

| 24 h (Adults) | 0.149 | |

| 48 h (Adults) | 0.017 | |

| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) | 24 h (Nymphs) | 0.040 |

| 48 h (Nymphs) | 0.007 | |

| 24 h (Adults) | 0.183 | |

| 48 h (Adults) | 0.022 | |

| Acetamiprid (Reference) | 24 h (Nymphs) | 0.045 |

| 48 h (Nymphs) | 0.006 | |

| 24 h (Adults) | 0.225 | |

| 48 h (Adults) | 0.023 |

Experimental Protocols

General Synthesis of N-(pyridin-2-yl)acetamide Derivatives

The synthesis of N-(pyridin-2-yl)acetamide derivatives typically involves the acylation of a corresponding 2-aminopyridine. A general workflow is presented below.

A specific protocol for the synthesis of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives involves a two-step process[2]:

-

Formation of [4-methylphenylsulphonamido] alkanoic acids: An amino acid is dissolved in water containing sodium carbonate. To this solution, 4-methylphenyl sulphonyl chloride is added, and the mixture is stirred at room temperature for 4 hours. The resulting product is then separated and purified.

-

Formation of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives: The alkanoic acid from the previous step is dissolved in dichloromethane, and thionyl chloride is added. The mixture is refluxed for 2 hours to produce the acid chloride in situ. A solution of 2-aminopyridine in dichloromethane is then added, and the reaction mixture is agitated in an ice bath for 3 hours. The final product is obtained after separation and purification.

Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds can be determined using the agar cup diffusion technique[2]:

-

Media Preparation: Muller-Hinton agar is prepared and sterilized. The molten agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A standardized suspension of the test fungus is uniformly spread over the surface of the agar.

-

Application of Compounds: Wells are created in the agar, and a defined concentration of the test compound (dissolved in a suitable solvent) is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature for a specified period.

-

Measurement: The diameter of the zone of inhibition around each well is measured to determine the antifungal activity. The Minimum Inhibitory Concentration (MIC) is determined by testing serial dilutions of the compounds.

Conclusion and Future Directions

The N-(pyridin-2-yl)acetamide scaffold represents a promising starting point for the development of novel therapeutic and agrochemical agents. While direct biological data for N-(3-Methylpyridin-2-yl)acetamide is scarce, the documented activities of its analogs against targets such as PIM-1 kinase and various fungal and insect species highlight the potential of this chemical class. Future research should focus on the synthesis and biological evaluation of a library of N-(3-Methylpyridin-2-yl)acetamide derivatives to elucidate their specific structure-activity relationships (SAR) and identify lead compounds for further development. In silico modeling and screening could also be employed to predict potential biological targets and guide the design of more potent and selective molecules. A thorough investigation into the mechanism of action of the most active compounds will be crucial for their advancement as clinical or commercial candidates.

References

N-(3-Methylpyridin-2-yl)acetamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-(3-Methylpyridin-2-yl)acetamide (CAS RN: 7463-30-1). The information is intended to support laboratory safety protocols and ensure the protection of personnel working with this compound.

Hazard Identification and Classification

N-(3-Methylpyridin-2-yl)acetamide is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.

Signal Word: Warning

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements is provided in the appendices.

Physical and Chemical Properties

A summary of the known physical and chemical properties of N-(3-Methylpyridin-2-yl)acetamide is presented in the table below. This data is essential for the proper design of experiments and for understanding the behavior of the compound under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 150.18 g/mol | [ChemScene](--INVALID-LINK-- |

Methodological & Application

Synthesis Protocol for n-(3-Methylpyridin-2-yl)acetamide

Abstract

This document provides a detailed protocol for the synthesis of n-(3-Methylpyridin-2-yl)acetamide, a valuable building block in medicinal chemistry and drug development. The described method is a straightforward and efficient N-acylation of 2-amino-3-methylpyridine using acetic anhydride as the acetylating agent. This protocol is designed to be robust, offering a high yield of the desired product with a clear purification process. Included are comprehensive experimental procedures, tables summarizing key quantitative data, and a visual representation of the workflow to ensure reproducibility.

Introduction

n-(3-Methylpyridin-2-yl)acetamide is a chemical intermediate of significant interest in the pharmaceutical industry. Its structure, which features a substituted pyridine ring, is a common motif in various biologically active molecules. The synthesis described herein is a classic example of N-acylation, a fundamental transformation in organic chemistry. This process involves the reaction of the primary amine, 2-amino-3-methylpyridine (also known as 2-amino-3-picoline), with acetic anhydride to form the corresponding amide. The protocol is adapted from established procedures for the acetylation of similar aminopyridines and is expected to provide a high yield of the product.

Reaction Scheme

The synthesis of n-(3-Methylpyridin-2-yl)acetamide proceeds via the N-acylation of 2-amino-3-methylpyridine with acetic anhydride.

Figure 1: Reaction scheme for the synthesis of n-(3-Methylpyridin-2-yl)acetamide.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Amino-3-methylpyridine | C₆H₈N₂ | 108.14 | White to off-white crystalline solid | 29-33 |

| n-(3-Methylpyridin-2-yl)acetamide | C₈H₁₀N₂O | 150.18 | Off-white to pale yellow solid | Not available |

Table 2: Suggested Reaction Parameters

| Parameter | Value |

| Moles of 2-Amino-3-methylpyridine | 0.1 mol |

| Volume of Acetic Anhydride | 30 mL |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 2-4 hours |

| Expected Yield | >90% |

Experimental Protocol

Materials and Equipment:

-

2-Amino-3-methylpyridine

-

Acetic anhydride

-

Pyridine (anhydrous, as catalyst/solvent)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-amino-3-methylpyridine (10.81 g, 0.1 mol) in anhydrous pyridine (50 mL).

-

Addition of Acylating Agent: To the stirred solution, slowly add acetic anhydride (10.2 g, 0.1 mol, 9.4 mL) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water (200 mL) to quench the excess acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acetic acid, followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude n-(3-Methylpyridin-2-yl)acetamide.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the final product as a solid.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

Pyridine is flammable and has a strong, unpleasant odor.

Mandatory Visualization

Caption: Workflow for the synthesis of n-(3-Methylpyridin-2-yl)acetamide.

Application Notes and Protocols: The Role of N-(3-Methylpyridin-2-yl)acetamide Scaffolds in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. A key strategy in the design of these inhibitors is the use of heterocyclic scaffolds that can effectively interact with the ATP-binding site of the kinase. Among these, the pyridinyl acetamide moiety has emerged as a valuable pharmacophore. This document focuses on the application of N-(3-methylpyridin-2-yl)acetamide and its derivatives in the synthesis of potential kinase inhibitors, providing detailed protocols and biological data to guide researchers in this field.

The N-(3-methylpyridin-2-yl)acetamide scaffold provides a versatile platform for the development of kinase inhibitors. The pyridine ring can establish key hydrogen bonding interactions within the kinase hinge region, while the methyl group can provide additional van der Waals interactions or be modified to tune solubility and metabolic stability. The acetamide linkage offers a convenient point for synthetic elaboration to introduce various substituents that can target other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Application in Kinase Inhibitor Synthesis

While N-(3-methylpyridin-2-yl)acetamide itself is not a potent kinase inhibitor, its derivatives have been investigated for their biological activity. A notable example is the core structure found in compounds developed as modulators of kinase-regulated pathways, such as the NF-κB signaling cascade. The synthesis of these derivatives often involves the coupling of the N-(3-methylpyridin-2-yl)amine core with various heterocyclic systems to generate libraries of compounds for screening against different kinase targets.

Structure-Activity Relationship (SAR) Insights

SAR studies on related pyridinyl acetamide derivatives have provided valuable insights for inhibitor design. For instance, in a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, modifications on the phenyl and pyridinyl rings significantly influenced their inhibitory activity against VEGFR2 and their cytotoxicity against cancer cell lines.[1][2] Similarly, SAR analysis of N-(pyridin-3-yl)acetamide derivatives has been explored for their interaction with PIM-1 kinase, a serine/threonine kinase implicated in cancer.[3] These studies underscore the importance of the substitution pattern on the pyridine ring for achieving potent and selective kinase inhibition.

Quantitative Data Summary

The following table summarizes the biological activity of various kinase inhibitors containing a pyridinyl acetamide or a related scaffold. This data is intended to provide a comparative overview of the potency of these compounds against different kinase targets and cancer cell lines.

| Compound ID | Target Kinase / Cell Line | IC50 / % Inhibition | Reference |

| 5a | VEGFR2 | 3.76% inhibition @ 20 µM | [1][2] |

| HepG2 | 74.2 µM | [1] | |

| MDA-MB-231 | 27.1 µM | [1] | |

| 5l | VEGFR2 | 5.72% inhibition @ 20 µM | [1][2] |

| HepG2 | 22.6 µM | [1][2] | |

| MDA-MB-231 | 1.4 µM | [1][2] | |

| Sorafenib (control) | MDA-MB-231 | 5.2 µM | [1][2] |

| IHMT-TRK-284 | TRKA | 10.5 nM | [4] |

| TRKB | 0.7 nM | [4] | |

| TRKC | 2.6 nM | [4] | |

| Compound 4b | Aurora Kinase B | Orally active in xenograft model | [5] |

| Compound 12d | TRKA | 3.3 nM | [4] |

| TRKB | 6.4 nM | [4] | |

| TRKC | 4.3 nM | [4] | |

| TRKA G667C mutant | 9.4 nM | [4] |

Experimental Protocols

This section provides a representative protocol for the synthesis of a kinase inhibitor library based on the N-(3-methylpyridin-2-yl) scaffold. The synthesis is divided into two main stages: the synthesis of the core intermediate and the subsequent diversification.

Protocol 1: Synthesis of 2-Amino-N-(3-methylpyridin-2-yl)acetamide Intermediate

This protocol describes the synthesis of a key building block for further elaboration.

Materials:

-

N-(3-methylpyridin-2-yl)acetamide

-

2-Bromoacetyl bromide

-

Ammonia (in methanol, 7N)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Step 1: N-Alkylation. In a round-bottom flask, dissolve N-(3-methylpyridin-2-yl)acetamide (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Slowly add 2-bromoacetyl bromide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO3.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude 2-bromo-N-(3-methylpyridin-2-yl)acetamide.

-

Step 2: Amination. Dissolve the crude product from Step 1 in a 7N solution of ammonia in methanol.

-

Stir the reaction mixture in a sealed vessel at room temperature for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of DCM and methanol to afford the desired 2-amino-N-(3-methylpyridin-2-yl)acetamide.

Protocol 2: Synthesis of a Thiazole-Based Kinase Inhibitor Derivative

This protocol outlines the synthesis of a potential kinase inhibitor by coupling the amino-acetamide intermediate with a thiazole moiety.

Materials:

-